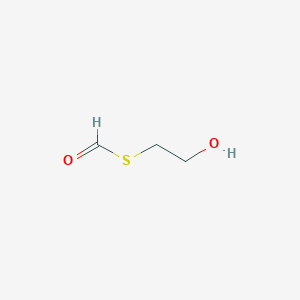
N,N,N',N'-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group, two fluorine atoms, and two N,N-diethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine typically involves the reaction of a phosphorus halide with a suitable amine. One common method is the reaction of phenylphosphonic dichloride with N,N-diethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Similar in structure but lacks the phosphorus and fluorine atoms.
Tetramethylethylenediamine: Contains methyl groups instead of ethyl groups and lacks the phosphorus and fluorine atoms.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group instead of a phenyl group and lacks the phosphorus and fluorine atoms.
Uniqueness
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is unique due to the presence of both fluorine atoms and a phosphorus center, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
93633-41-1 |
|---|---|
Molekularformel |
C14H25F2N2P |
Molekulargewicht |
290.33 g/mol |
IUPAC-Name |
N-(diethylamino-difluoro-phenyl-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25F2N2P/c1-5-17(6-2)19(15,16,18(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
NKOLXYQZCGCIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(C1=CC=CC=C1)(N(CC)CC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)


![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)




